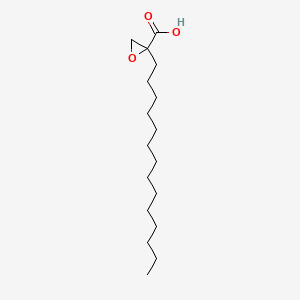

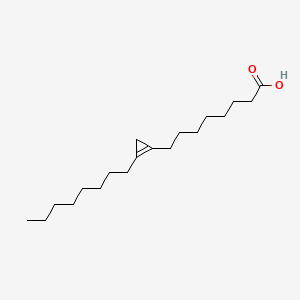

Palmoxiric acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palmoxiric acid can be synthesized through the reaction of 2-hydroxy-3-naphthoic acid with formaldehyde . The reaction involves the condensation of these two compounds under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Palmoxirsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Palmoxirsäure kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Palmoxirsäure in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen unter Beteiligung von Palmoxirsäure können zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können unter kontrollierten Bedingungen Reagenzien wie Halogene oder Alkylierungsmittel umfassen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Palmoxirsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Palmoxirsäure wird auf ihre Auswirkungen auf den Zellstoffwechsel und die Fettsäureoxidation untersucht.

5. Wirkmechanismus

Palmoxirsäure übt ihre Wirkungen hauptsächlich durch die Hemmung der Carnitin-Palmitoyl-Transferase aus, einem Enzym, das am Transport langkettiger Fettsäuren in die Mitochondrien zur Oxidation beteiligt ist . Durch die Hemmung dieses Enzyms reduziert Palmoxirsäure die Oxidation langkettiger Fettsäuren, was zu einer Abnahme des Fettsäurestoffwechsels führt. Dieser Mechanismus ist besonders relevant im Zusammenhang mit Stoffwechselerkrankungen und Erkrankungen, die mit der Fettsäureoxidation zusammenhängen .

Ähnliche Verbindungen:

Pamoasäure: Ein weiteres Naphthoesäurederivat mit ähnlichen Löslichkeitseigenschaften und Anwendungen in der organischen Synthese.

Einzigartigkeit der Palmoxirsäure: Palmoxirsäure ist aufgrund ihrer spezifischen hemmenden Wirkung auf die Carnitin-Palmitoyl-Transferase einzigartig, was sie von anderen ähnlichen Verbindungen unterscheidet. Dieser einzigartige Wirkmechanismus macht sie besonders wertvoll in der Forschung im Zusammenhang mit dem Fettsäurestoffwechsel und Stoffwechselerkrankungen .

Wirkmechanismus

Palmoxiric acid exerts its effects primarily by inhibiting carnitine palmitoyl transferase, an enzyme involved in the transport of long-chain fatty acids into the mitochondria for oxidation . By inhibiting this enzyme, this compound reduces the oxidation of long-chain fatty acids, leading to a decrease in fatty acid metabolism. This mechanism is particularly relevant in the context of metabolic diseases and conditions related to fatty acid oxidation .

Vergleich Mit ähnlichen Verbindungen

Pamoic Acid: Another naphthoic acid derivative with similar solubility properties and applications in organic synthesis.

Embonic Acid: Known for its use in various chemical reactions and as an intermediate in the synthesis of other compounds.

Uniqueness of Palmoxiric Acid: this compound is unique due to its specific inhibitory action on carnitine palmitoyl transferase, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research related to fatty acid metabolism and metabolic diseases .

Eigenschaften

IUPAC Name |

2-tetradecyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19/h2-15H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIJQXGDQVNWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867519 | |

| Record name | 2-Tetradecyloxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68170-97-8 | |

| Record name | Palmoxiric Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068170978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMOXIRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R326X4TRBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

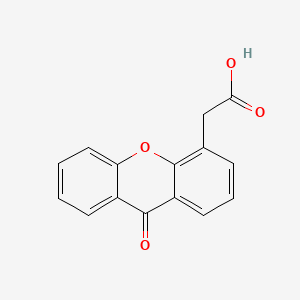

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)

![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)